1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone
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Overview
Description
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone is an organic compound with a complex structure. It contains both amino and chloro functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is of interest in fields such as medicinal chemistry, organic synthesis, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone typically involves the chlorination of 2-amino-4-chloro-5-methylphenyl ethanone The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro groups can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity to these targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5-methylphenyl ethanone: Lacks the additional chloro group, making it less reactive in certain substitution reactions.
2-Amino-5-chloro-4-methylphenyl ethanone: Positional isomer with different reactivity and properties.
2-Amino-4-chloro-5-methylphenyl methanone: Contains a different functional group, leading to variations in chemical behavior.
Uniqueness
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone is unique due to the presence of both amino and chloro groups at specific positions, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic and industrial chemistry.
Properties
CAS No. |
220998-04-9 |
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Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H9Cl2NO/c1-5-2-6(9(13)4-10)8(12)3-7(5)11/h2-3H,4,12H2,1H3 |
InChI Key |
SVGNVSSAOZJYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)C(=O)CCl |
Origin of Product |
United States |
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